1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-15-5-4-14-19-20-17(23(14)21-15)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUNYMZYVOUGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl heterocycles
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
a) 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
- Key differences: Replaces piperidinyl with phenylpiperazinyl at the ethanone terminus. Pyridin-3-yl substituent on triazolopyridazine (vs. pyridin-4-yl in the target compound).
- Pyridin-3-yl vs. pyridin-4-yl: The positional isomer may shift hydrogen-bonding patterns with target residues, affecting potency .
b) 1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone
- Key differences: Substitutes pyridin-4-yl with quinolin-6-ylmethyl at position 3. Lacks the sulfanyl-ethanone linker; instead, a direct ethanone group is attached.
- Implications: Quinoline group: Introduces greater hydrophobicity (higher logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Variations in Linker and Terminal Groups
a) 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid
- Key differences :
- Replaces the triazolopyridazine core with a phenylcyclopropane-carboxylic acid scaffold.
- Incorporates a piperidinylsulfonyl group.
- Implications :
b) 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one
- Key differences: Features a chloropyrimidine-triazole-phenyl motif instead of triazolopyridazine. Retains the ethanone-piperazine linker but adds a chlorine atom and isopropyl-triazole group.
- Bulkier substituents: May improve selectivity for specific kinases but increase molecular weight (>500 Da), posing challenges for oral bioavailability .
Structural and Functional Comparison Table
Research Implications and Gaps
- Activity hypotheses : The target compound’s pyridin-4-yl and piperidinyl groups may optimize kinase inhibition by balancing solubility and binding affinity.
- Contradictions: highlights compounds with sulfonyl or quinoline groups, which may confer divergent ADME profiles compared to the target compound.
- Data limitations: No explicit IC50 or pharmacokinetic data are provided in the evidence; further in vitro studies are needed to validate theoretical comparisons.
Biological Activity
The compound 1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyridazine derivatives, which have been studied for their inhibitory effects on various kinases and their cytotoxic properties against cancer cell lines. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in vitro, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a piperidine ring and a triazolo-pyridazine moiety, which are critical for its biological activity.
The primary mechanism of action for this class of compounds often involves the inhibition of specific kinases. For instance, triazolo-pyridazine derivatives have been shown to inhibit the c-Met kinase, which is implicated in various cancers. The binding affinity and inhibition potency are crucial for determining the therapeutic potential of these compounds.
In Vitro Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values indicate strong cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cell lines .
Case Studies
In one notable study, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their effects on c-Met overexpressed cancer cell lines. Among these, compound 12e exhibited significant inhibitory activity against c-Met kinase with an IC50 value of , comparable to Foretinib (IC50 = ) . This suggests that compounds like this compound may serve as effective therapeutic agents in targeting c-Met-related pathways.
Pharmacological Profile
The pharmacological profile of this compound indicates moderate to high potency against specific targets. In addition to its cytotoxic properties, it shows potential for further development as a targeted therapy due to its selective inhibition of cancer-related kinases.
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | SOCl₂, DCM, 0°C | 85 | 95% |
| Coupling | Piperidine, DMF, 80°C | 72 | 92% |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | 65 | 98% |
| Data derived from multi-step synthesis protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
